molecular formula C22H22N2O2 B5709964 4-(4-morpholinylmethyl)-N-2-naphthylbenzamide

4-(4-morpholinylmethyl)-N-2-naphthylbenzamide

Cat. No. B5709964
M. Wt: 346.4 g/mol
InChI Key: TUCYTAJTNZLCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-morpholinylmethyl)-N-2-naphthylbenzamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring provides basicity and polarizability due to its etheric oxygen and basic secondary amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring attached to a benzamide group through a methylene bridge, and a naphthyl group attached to the nitrogen of the benzamide .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the morpholine ring and the benzamide group. The morpholine ring is known to participate in a variety of chemical reactions, particularly as a base . The benzamide group could potentially undergo hydrolysis, aminolysis, and other reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Medicine: Anticancer Research

4-(4-morpholinylmethyl)-N-2-naphthylbenzamide: has potential applications in anticancer research. Compounds with similar morpholine structures have been studied for their ability to synthesize new metal coordination complexes with biomedical applications, particularly against Ehrlich Ascites Carcinoma cells . This suggests that our compound of interest may also be useful in the development of novel anticancer agents.

Chemistry: Organic Synthesis

In the field of chemistry, particularly organic synthesis, morpholine derivatives are valuable. They can act as intermediates in the synthesis of complex organic molecules. For example, related compounds are used in the synthesis of fluorescent chemical probes for imaging neural stem/progenitor cells , indicating that 4-(4-morpholinylmethyl)-N-2-naphthylbenzamide could serve a similar role in the synthesis of bioactive molecules.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(23-21-10-9-18-3-1-2-4-20(18)15-21)19-7-5-17(6-8-19)16-24-11-13-26-14-12-24/h1-10,15H,11-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCYTAJTNZLCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N-(naphthalen-2-yl)benzamide

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